N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine
Description
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
Molecular Formula |
C15H14BrN5O |
|---|---|
Molecular Weight |
360.21 g/mol |
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C15H14BrN5O/c1-2-9-21-19-15(18-20-21)17-10-13-7-8-14(22-13)11-3-5-12(16)6-4-11/h2-8H,1,9-10H2,(H,17,19) |
InChI Key |
UNUKDFUXAFPPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, including the formation of the furan ring, bromination, and subsequent coupling with the tetrazole moiety. One common synthetic route involves the radical bromination of a methyl group on a furan derivative using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with triethyl phosphite to form the corresponding phosphonate, which is further reacted with a suitable aldehyde in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) to yield the desired compound .
Chemical Reactions Analysis
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Scientific Research Applications
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for developing new antimicrobial and anticancer agents.
Materials Science: Its heterocyclic nature allows it to be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the furan and tetrazole rings contribute to its overall stability and reactivity .
Comparison with Similar Compounds
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE can be compared with other similar compounds such as:
N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-3-CYANOBENZENESULFONAMIDE: This compound also features a bromophenyl-furan structure but with a different functional group, leading to distinct biological activities.
N-ARYL-3-(ARYLAMINO)-5-(((5-SUBSTITUTED FURAN-2-YL)METHYLENE)AMINO)-1H-PYRAZOLE-4-CARBOXAMIDE: This compound contains a furan ring and exhibits antimicrobial properties similar to N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE.
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